2'-Methyl-3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine]-6'-carbonitrile hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Methyl-3’,4’-dihydro-2’H-spiro[piperidine-4,1’-pyrrolo[1,2-a]pyrazine]-6’-carbonitrile hydrochloride is a nitrogen-containing heterocyclic compound. This compound features a spiro junction, which is a unique structural motif where two rings are connected through a single atom. The presence of both pyrrole and pyrazine rings in its structure makes it a valuable scaffold in medicinal chemistry due to its potential biological activities .
Vorbereitungsmethoden
The synthesis of 2’-Methyl-3’,4’-dihydro-2’H-spiro[piperidine-4,1’-pyrrolo[1,2-a]pyrazine]-6’-carbonitrile hydrochloride involves several steps:
Cyclization: The initial step often involves the cyclization of appropriate precursors to form the pyrrolo[1,2-a]pyrazine core.
Spiro Formation: The spiro junction is introduced through a reaction that typically involves the condensation of a piperidine derivative with the pyrrolo[1,2-a]pyrazine core.
Functional Group Introduction: The carbonitrile group is introduced through nucleophilic substitution reactions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Analyse Chemischer Reaktionen
2’-Methyl-3’,4’-dihydro-2’H-spiro[piperidine-4,1’-pyrrolo[1,2-a]pyrazine]-6’-carbonitrile hydrochloride undergoes various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrrolo[1,2-a]pyrazine core.
Cycloaddition: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.
Wissenschaftliche Forschungsanwendungen
2’-Methyl-3’,4’-dihydro-2’H-spiro[piperidine-4,1’-pyrrolo[1,2-a]pyrazine]-6’-carbonitrile hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound is used in the development of new materials with specific electronic and optical properties .
Wirkmechanismus
The mechanism of action of 2’-Methyl-3’,4’-dihydro-2’H-spiro[piperidine-4,1’-pyrrolo[1,2-a]pyrazine]-6’-carbonitrile hydrochloride involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
2’-Methyl-3’,4’-dihydro-2’H-spiro[piperidine-4,1’-pyrrolo[1,2-a]pyrazine]-6’-carbonitrile hydrochloride is unique due to its spiro junction and the presence of both pyrrole and pyrazine rings. Similar compounds include:
Spiro-azetidin-2-one derivatives: These compounds also feature a spiro junction but differ in their ring structures and biological activities.
Spiro-pyrrolidine derivatives: These compounds have a spiro junction involving a pyrrolidine ring and exhibit different pharmacological properties.
Spiro-indoline derivatives: These compounds contain an indoline ring and are known for their diverse biological activities.
Eigenschaften
Molekularformel |
C13H19ClN4 |
---|---|
Molekulargewicht |
266.77 g/mol |
IUPAC-Name |
2-methylspiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,4'-piperidine]-6-carbonitrile;hydrochloride |
InChI |
InChI=1S/C13H18N4.ClH/c1-16-8-9-17-11(10-14)2-3-12(17)13(16)4-6-15-7-5-13;/h2-3,15H,4-9H2,1H3;1H |
InChI-Schlüssel |
WFBDZYHTKTUQOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN2C(=CC=C2C13CCNCC3)C#N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.